molecular formula C22H30N2O7S B15190822 Diproqualone camsilate CAS No. 63768-21-8

Diproqualone camsilate

Cat. No.: B15190822
CAS No.: 63768-21-8
M. Wt: 466.5 g/mol
InChI Key: AJNMCFBQWSXQHS-STOWLHSFSA-N
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Description

Diproqualone camsilate is a compound belonging to the quinazolinone class of GABAergic drugs. It is an analogue of methaqualone and was developed in the late 1950s by a team at Nogentaise de Produits Chimique. This compound has sedative, anxiolytic, antihistamine, and analgesic properties. It is primarily used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely for treating insomnia, anxiety, and neuralgia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diproqualone camsilate involves the reaction of 3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one with camphosulfonic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diproqualone camsilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, alcohol derivatives, and substituted quinazolinones. These products have different pharmacological properties and can be used for various therapeutic applications .

Scientific Research Applications

Diproqualone camsilate has several scientific research applications, including:

Mechanism of Action

Diproqualone camsilate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Diproqualone camsilate is unique among its analogues due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:

  • Afloqualone
  • Etaqualone
  • Methylmethaqualone
  • Mecloqualone
  • Mebroqualone
  • Cloroqualone

These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications .

Properties

CAS No.

63768-21-8

Molecular Formula

C22H30N2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

AJNMCFBQWSXQHS-STOWLHSFSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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